molecular formula C19H18O8 B13926722 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester

Cat. No.: B13926722
M. Wt: 374.3 g/mol
InChI Key: MZRFHQNQFCUIDM-UHFFFAOYSA-N
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Description

The compound “2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester” is a naphthalene derivative featuring a carboxylic acid ethyl ester group at the 2-position and three acetyloxy (-OAc) substituents at the 4-, 5-, and 8-positions of the naphthalene ring. Such compounds are typically synthesized via esterification or acetylation reactions, often involving intermediates like ethyl 4-acetoxynaphthalene-2-carboxylate (as seen in ) . These derivatives are valued as intermediates in fine chemicals, pharmaceuticals, and materials science due to their aromatic and electron-rich frameworks .

Properties

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

ethyl 4,5,8-triacetyloxynaphthalene-2-carboxylate

InChI

InChI=1S/C19H18O8/c1-5-24-19(23)13-8-14-15(25-10(2)20)6-7-16(26-11(3)21)18(14)17(9-13)27-12(4)22/h6-9H,5H2,1-4H3

InChI Key

MZRFHQNQFCUIDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction conditions generally include:

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

    Catalyst: Sulfuric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include:

    Raw Materials: 2-Naphthalenecarboxylic acid, ethanol, acetic anhydride

    Purification: Recrystallization or distillation to remove impurities

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction can lead to the formation of dihydronaphthalenes.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Halogenated naphthalenes

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular data for the target compound and its analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Applications
2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester (hypothetical) 4-OAc, 5-OAc, 8-OAc, 2-COOEt C₂₃H₂₂O₉ 454.42 (calc.) Not available Research intermediate
Ethyl 4-acetoxy-6-chloro-5,8-dimethoxy-2-naphthoate () 4-OAc, 6-Cl, 5-OMe, 8-OMe, 2-COOEt C₁₇H₁₇ClO₆ 352.77 124010-11-3 Synthetic intermediate
2-Naphthalenecarboxylic acid, 4-OAc-6,8-OMe-, ethyl ester () 4-OAc, 6-OMe, 8-OMe, 2-COOEt C₁₇H₁₈O₆ 318.32 25932-97-2 Fine chemical intermediate
2-Naphthalenecarboxylic acid, 4-OAc-5,7-OMe-, ethyl ester () 4-OAc, 5-OMe, 7-OMe, 2-COOEt C₁₇H₁₈O₆ 318.32 155816-92-5 Not specified
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate () 4-OH, 8-OMe, 5-Me, 2-COOEt C₁₅H₁₆O₄ 260.29 137932-77-5 Biochemical research
2-Naphthalenecarboxylic acid, 4-OAc-5,6,8-OMe-, ethyl ester () 4-OAc, 5-OMe, 6-OMe, 8-OMe, 2-COOEt C₁₈H₂₀O₇ 348.35 25936-85-0 Not specified

Key Observations :

  • Substituent Effects : The presence of chloro (Cl) or methyl (Me) groups (e.g., ) enhances electrophilic reactivity or steric hindrance compared to acetyloxy/methoxy analogs. Acetyloxy groups (-OAc) are more labile under basic conditions than methoxy (-OMe) groups, enabling selective deprotection .
  • Molecular Weight : The hypothetical target compound (454.42 g/mol) is heavier than its analogs due to three acetyloxy groups, which may influence solubility and crystallization behavior.
Physicochemical Properties
  • Solubility: Analogs with methoxy groups (e.g., ) exhibit higher polarity than chloro-substituted derivatives (), impacting solubility in ethanol or ethyl acetate .
  • Stability : Acetyloxy groups are prone to hydrolysis under acidic/basic conditions, whereas methoxy and chloro substituents are more stable. For example, ’s hydroxy-substituted derivative requires storage at -20°C to prevent degradation .

Biological Activity

2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Name : 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester
  • CAS Number : 86509-92-4
  • Molecular Formula : C15H14O6
  • Molecular Weight : 302.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : Research indicates that derivatives of naphthalene carboxylic acids exhibit significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Activity : Some studies have shown that naphthalene derivatives possess antimicrobial properties against a range of pathogens. The presence of acetyloxy groups enhances their efficacy by facilitating better interaction with microbial membranes .
  • Cytotoxic Effects : Certain naphthalene carboxylic acid derivatives have demonstrated selective cytotoxicity towards tumorigenic cell lines. This property is being explored for potential applications in cancer therapy .

Biological Activity Data Table

Biological ActivityObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective inhibition of cancer cell proliferation

Case Study 1: Antioxidant Properties

A study conducted by Umesha et al. (2009) evaluated the antioxidant capacity of various naphthalene derivatives including 2-naphthalenecarboxylic acid esters. The results showed a marked decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating strong antioxidant activity .

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry reported that compounds similar to 2-naphthalenecarboxylic acid exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that elucidates how modifications in the naphthalene structure can enhance antimicrobial potency .

Case Study 3: Cancer Therapeutics

A recent investigation into the cytotoxic effects of naphthalene derivatives on human cancer cell lines demonstrated that specific modifications led to increased apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

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